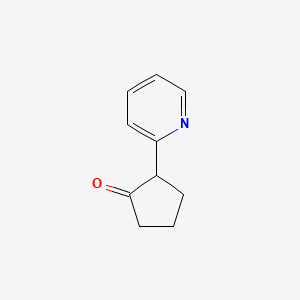

2-(Pyridin-2-yl)cyclopentan-1-one

Description

Significance of Pyridine (B92270) and Cyclopentanone (B42830) Scaffolds in Organic Chemistry

The pyridine ring and the cyclopentanone moiety are fundamental building blocks in the field of organic chemistry, each contributing distinct and valuable properties to the molecules they are part of.

The pyridine scaffold , a heterocyclic aromatic compound with the formula C₅H₅N, is a cornerstone in medicinal chemistry. researchgate.net Its nitrogen atom imparts unique characteristics, such as the ability to act as a hydrogen bond acceptor and a base, which are crucial for interactions with biological targets. nih.gov Compared to its carbocyclic analog, benzene, pyridine is more polar and reactive, offering greater flexibility for chemical modifications and stronger binding with receptors. nih.gov This versatility has led to the incorporation of the pyridine nucleus into a vast number of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govusc.edunih.gov The prevalence of this scaffold is highlighted by the significant number of pyridine-containing drugs approved by the US FDA. nih.gov

The cyclopentanone scaffold , a five-membered cyclic ketone, is a versatile intermediate in organic synthesis. fiveable.mewikipedia.org Its carbonyl group makes it susceptible to a variety of chemical transformations, most notably nucleophilic addition and condensation reactions. fiveable.me Cyclopentanone is a key component in powerful synthetic methodologies like the aldol (B89426) reaction, Dieckmann cyclization, and Robinson annulation, which are used to construct more complex polycyclic and bicyclic structures. fiveable.me It serves as a precursor for a range of commercially important compounds, including fragrances like jasmone, pharmaceuticals such as cyclopentobarbital, and various pesticides. wikipedia.org The synthesis of cyclopentanone itself can be achieved through methods like the ketonic decarboxylation of adipic acid. orgsyn.orgorganic-chemistry.org

The fusion of these two scaffolds in 2-(Pyridin-2-yl)cyclopentan-1-one creates a molecule with a compelling profile for further investigation, combining the rich electronic properties of pyridine with the synthetic flexibility of cyclopentanone.

Overview of Previous Research on Related Pyridinyl Ketones and Cyclic Systems

While specific research on this compound is not extensively documented, a significant body of work exists on related pyridinyl ketones and cyclic systems containing a pyridine moiety. This research provides a valuable framework for understanding the potential properties and reactivity of the target compound.

Studies on pyridinyl ketones have explored various aspects of their chemistry. For instance, research has focused on the synthesis of bioactive molecules containing pyridinyl ketone structural units. researchgate.net The photochemical properties of aryl ketones containing a pyridine ring have also been investigated, with studies showing that the position of the nitrogen atom is critical for radical production upon UV irradiation. Specifically, the presence of a carbonyl group connected to the ortho-position of the pyridine ring, as is the case in 2-pyridyl ketones, was found to be crucial for the generation of persistent radical intermediates. nih.gov Furthermore, the mutagenic potential of some synthetic pyridine-diaryl ketone derivatives has been assessed using bacterial reversion mutagenicity tests. nih.gov

Research into cyclic systems fused with or attached to a pyridine ring has also been fruitful. One-pot syntheses of fused pyridines from the reaction of cyclic ketones with propargylamine (B41283) have been developed, offering a cost-effective and scalable method. acs.org The efficiency of these reactions was found to vary with the size of the cyclic ketone ring. acs.org Additionally, multicomponent reactions involving cyclic ketones have been used to synthesize complex heterocyclic systems like pyrazolo[1,5-a]quinolines, which have shown potential as antiproliferative agents. nih.gov Rotational spectroscopy studies have characterized the non-covalent interactions between pyridine and small ketones like acetone (B3395972) and 2-butanone, revealing that an n→π* interaction occurs between the pyridine nitrogen's lone pair and the ketone's carbonyl group. rsc.orgresearchgate.net

This existing research on related structures provides a solid foundation for predicting the chemical behavior and potential applications of this compound.

Scope and Objectives of Current Academic Inquiry into this compound

Given the limited specific literature on this compound, current academic inquiry is primarily directed at a foundational understanding of its synthesis, characterization, and potential utility. The objectives of such research can be categorized as follows:

Development of Efficient Synthetic Routes: A primary objective is to establish robust and high-yielding synthetic methods for this compound. This would involve exploring various coupling strategies to form the crucial carbon-carbon bond between the pyridine and cyclopentanone rings.

Investigation of Chemical Reactivity: A thorough examination of the compound's reactivity is essential. This includes studying the chemistry of both the ketone functionality (e.g., reductions, additions, enolate chemistry) and the pyridine ring (e.g., N-alkylation, oxidation, electrophilic substitution). The interplay between the two functional groups is of particular interest.

Exploration as a Ligand in Catalysis: The presence of the pyridine nitrogen suggests that this compound could serve as a bidentate ligand for various metal catalysts. Research would aim to synthesize metal complexes and evaluate their catalytic activity in a range of organic transformations.

Probing for Biological Activity: Drawing on the well-established pharmacological importance of the pyridine scaffold, a key objective is to screen this compound and its derivatives for potential biological activities. This could include assays for anticancer, antimicrobial, or anti-inflammatory properties.

The overarching goal of these inquiries is to unlock the potential of this novel chemical entity, paving the way for its application in diverse areas of chemical science, from materials to medicine.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZFQABYDNWRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371938 | |

| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28885-25-8 | |

| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pyridin 2 Yl Cyclopentan 1 One and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2-(pyridin-2-yl)cyclopentan-1-one requires precise control over chemical reactions to ensure the desired connectivity and functional group tolerance. Chemo- and regioselectivity are paramount in achieving high yields and purity of the target molecule.

Cyclization Reactions for Pyridinylcyclopentanone Ring Formation

The formation of the cyclopentanone (B42830) ring fused or attached to a pyridine (B92270) moiety can be achieved through various cyclization reactions. One common strategy involves the intramolecular condensation of a precursor molecule containing both the pyridine and a suitable linear chain that can cyclize to form the five-membered ring. For instance, a δ-keto-ester or a related dicarbonyl compound bearing a pyridine substituent at the appropriate position can undergo an intramolecular Dieckmann condensation or a similar base-catalyzed cyclization to afford the desired pyridinylcyclopentanone.

Another approach is the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones, which can then be reduced to the corresponding cyclopentanones. organic-chemistry.org While broadly applicable, the specific application to pyridinyl-substituted dienyl ketones would require careful control of reaction conditions to manage the electronic effects of the pyridine ring.

Functionalization of Pre-existing Pyridine or Cyclopentanone Nuclei

An alternative to de novo ring construction is the functionalization of pre-existing pyridine or cyclopentanone rings. This approach often involves the formation of a carbon-carbon bond between the two cyclic systems.

For the functionalization of a pyridine ring, one could envision the reaction of a 2-halopyridine with a cyclopentanone enolate or a related nucleophilic cyclopentyl species. The regioselectivity of this reaction is directed by the position of the halogen on the pyridine ring. nih.govrsc.org

Conversely, functionalizing a pre-existing cyclopentanone can be achieved by reacting it with a suitable pyridinyl electrophile. For example, the α-arylation of cyclopentanone with a 2-halopyridine can be catalyzed by a transition metal, such as palladium. This reaction requires careful selection of ligands and bases to promote the desired coupling and avoid self-condensation of the ketone.

Furthermore, multicomponent reactions can provide a convergent and efficient route to highly functionalized pyridine derivatives, which could then be further elaborated to introduce the cyclopentanone moiety. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds between aryl and alkyl or vinyl groups.

The Suzuki-Miyaura coupling reaction is a versatile method for creating a bond between a pyridine ring and a cyclopentanone moiety. libretexts.orgyoutube.com This reaction typically involves the coupling of a pyridinylboronic acid or ester with a 2-halocyclopentanone or a cyclopentenyl triflate, or conversely, a 2-pyridinyl halide with a cyclopentenylboronic acid. libretexts.orgyoutube.comnih.gov The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-Pyridinylboronic acid | 2-Bromocyclopentanone | Pd(PPh₃)₄ | Na₂CO₃ | This compound |

| 2-Chloropyridine (B119429) | Cyclopentenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(Pyridin-2-yl)cyclopent-2-en-1-one |

| This table represents hypothetical reaction schemes based on the principles of Suzuki-Miyaura coupling. |

The Heck reaction provides another powerful tool for C-C bond formation, typically between an aryl halide and an alkene. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound derivatives, one could couple a 2-halopyridine with cyclopentenone. wikipedia.orgresearchgate.net This would yield a 3-(pyridin-2-yl)cyclopentenone, which could potentially be isomerized to the desired 2-substituted regioisomer under specific conditions, although this may present a synthetic challenge. Intramolecular Heck reactions have also been widely used to construct carbocycles and heterocycles. nih.govchim.it

Enantioselective Catalysis for Chiral Analogs

The synthesis of chiral, non-racemic analogs of this compound is of significant interest for applications in medicinal chemistry. Enantioselective catalysis provides the most efficient route to such compounds.

Asymmetric hydrogenation or reduction of a corresponding unsaturated precursor, such as 2-(pyridin-2-yl)cyclopent-2-en-1-one, using a chiral catalyst can afford the chiral cyclopentanone. Chiral rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose.

Alternatively, enantioselective versions of cross-coupling reactions can be employed. For example, a chiral ligand on the palladium catalyst in a Suzuki-Miyaura coupling could, in principle, induce enantioselectivity in the formation of the C-C bond if a prochiral nucleophile or electrophile is used. Furthermore, enantioselective synthesis of substituted cyclobutanones has been achieved and similar strategies could potentially be adapted for cyclopentanone systems. nih.gov

Hydrogenation and Reduction Methodologies

Hydrogenation and reduction are key steps in many synthetic routes to this compound and its derivatives.

Catalytic hydrogenation is commonly used to reduce a double bond in a precursor like 2-(pyridin-2-yl)cyclopent-2-en-1-one to the corresponding saturated cyclopentanone. nih.gov Catalysts such as palladium on carbon (Pd/C) are often effective for this transformation. nih.govnih.gov

The reduction of a carbonyl group to a hydroxyl group, followed by oxidation, can also be a strategic pathway. For instance, the reduction of the ketone in this compound to the corresponding alcohol, 2-(pyridin-2-yl)cyclopentan-1-ol, can be achieved using reducing agents like sodium borohydride. This alcohol could then be used in further synthetic manipulations.

Radical-Mediated Cyclization and Functionalization

Radical-mediated reactions offer a powerful platform for the construction of cyclic systems, often proceeding under mild conditions and tolerating a wide range of functional groups. The synthesis of the this compound scaffold can be envisioned through radical cyclization pathways, although specific examples for this exact molecule are not extensively documented in the literature. General principles of radical chemistry, however, allow for the postulation of viable synthetic routes.

One potential strategy involves the radical cyclization of a precursor containing both the pyridine moiety and a suitably positioned radical acceptor. For instance, a 5-halo-1-(pyridin-2-yl)pentan-1-one derivative could undergo a tin- or silane-mediated radical cyclization. In such a process, a radical initiator like azobisisobutyronitrile (AIBN) would facilitate the formation of a carbon-centered radical at the 5-position, which would then cyclize onto the carbonyl group or an adjacent double bond to form the five-membered ring.

Alternatively, functionalization of a pre-existing cyclopentanone ring can be achieved via radical pathways. The generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) has been shown to add to α,β-unsaturated ketones. researchgate.net This methodology could potentially be adapted for the functionalization of cyclopentenone with a pyridine ring, followed by reduction to yield the target saturated cyclopentanone.

Asymmetric Synthesis of Enantioenriched this compound

The development of methods to produce enantioenriched this compound is of high importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis can be approached through chiral catalysts, chiral auxiliaries, or biocatalytic methods.

Chiral Catalyst Development and Application

Organocatalysis and transition-metal catalysis are the cornerstones of modern asymmetric synthesis. For the synthesis of chiral 2-substituted cyclopentanones, several strategies can be considered. The conjugate addition of a pyridine-based nucleophile to cyclopentenone, catalyzed by a chiral catalyst, is a direct approach. Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, are known to activate enones towards nucleophilic addition.

Another powerful method for the asymmetric synthesis of five-membered rings is the Nazarov cyclization. researchgate.netdntb.gov.ua While this typically yields cyclopentenones, subsequent stereoselective reduction of the double bond would provide access to chiral cyclopentanones. The development of chiral Lewis acids or Brønsted acids to catalyze the 4π-electrocyclization of divinyl ketones has been a subject of intense research. researchgate.net An appropriately substituted divinyl ketone bearing a pyridine ring could serve as a substrate for such a transformation. For instance, a rhodium-catalyzed process followed by an organo-catalyzed asymmetric Nazarov cyclization has been used for the synthesis of complex chiral cyclopentenones. dntb.gov.ua

| Catalyst Type | General Substrate | Potential Application for Target | Ref |

| Chiral Lewis Acid (e.g., Ir-based) | Ketoesters | Asymmetric Nazarov cyclization of a pyridyl-substituted divinyl ketone | researchgate.net |

| Chiral Organocatalyst (e.g., Cinchona-derived) | Enyne diketones | Asymmetric Nazarov cyclization/isomerization cascade | dntb.gov.ua |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product. Evans oxazolidinones are a classic example of auxiliaries used to control the stereochemistry of alkylation and acylation reactions. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be attached to a cyclopentanone precursor to direct the introduction of the pyridine ring. For example, a chiral imine or enamine could be formed from cyclopentanone and a chiral amine auxiliary. Subsequent alkylation with a 2-halopyridine would be directed by the chiral auxiliary. Hydrolysis of the resulting product would then release the chiral this compound. While effective, this approach is less atom-economical than catalytic methods due to the need for stoichiometric amounts of the auxiliary. The use of traceless chiral auxiliaries in Nazarov cyclizations represents a more advanced application of this principle. researchgate.net

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. While specific biocatalytic routes to this compound are not prominent in the literature, general enzymatic methods can be applied. Ketoreductases could be employed for the asymmetric reduction of a precursor like 2-(pyridin-2-yl)cyclopenten-1-one to give the chiral ketone.

Engineered enzymes, such as myoglobin-based catalysts, have been developed for stereoselective cyclopropanation reactions, demonstrating the power of biocatalysis in creating strained ring systems with high enantiocontrol. The development of similar engineered enzymes for C-C bond formation could foreseeably be applied to the asymmetric synthesis of the target molecule.

Novel Synthetic Routes and Reaction Development

The quest for more efficient and sustainable synthetic methods continually drives the development of new reaction pathways. One-pot multicomponent reactions are particularly attractive as they can rapidly build molecular complexity from simple starting materials.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This strategy is highly convergent and atom-economical. While many MCRs exist for the synthesis of substituted pyridines, those that directly yield the this compound core are less common.

A hypothetical MCR could involve the reaction of a pyridine-containing aldehyde, a 1,3-dicarbonyl compound, and an active methylene (B1212753) species in a domino reaction sequence that includes a cyclization step to form the cyclopentanone ring. For example, the Groebke–Blackburn–Bienaymé reaction is a well-known MCR for synthesizing imidazo[1,2-a]pyridines and demonstrates the power of isocyanide-based MCRs in building heterocyclic systems. The design of a novel MCR that combines elements to form both the pyridine and cyclopentanone rings in a single operation remains a challenging but worthwhile goal for synthetic chemists.

Photochemical and Electrochemical Synthesis Pathways

Photochemical Synthesis

Photochemical reactions, which utilize light to activate molecules and drive chemical transformations, offer unique pathways for the construction of complex cyclic systems. While direct photochemical synthesis of this compound is not extensively documented, established photochemical methods can be applied to synthesize its core structural components or analogous structures. The [2+2] photocycloaddition, for instance, is a powerful method for forming four-membered rings by reacting two olefins under UV or visible light. acs.org This approach could be envisioned for constructing cyclobutane (B1203170) precursors that are subsequently rearranged or expanded to the cyclopentanone ring.

Another relevant photochemical strategy is cyclometalation, particularly of 2-arylpyridines. Research has demonstrated that simple platinum(II) precursors can undergo photochemical cycloplatination with 2-arylpyridines at room temperature. acs.org This process involves the photoexcitation of the metal complex, enabling N-coordination followed by C-H activation to form a cyclometalated product. acs.org Such strategies could be adapted to functionalize the pyridine ring or to create organometallic intermediates for further elaboration into the target cyclopentanone derivative.

Electrochemical Synthesis

Electrosynthesis provides an alternative activation method, using electricity to drive redox reactions, often with high selectivity and under mild conditions, reducing the need for chemical oxidants or reductants. cornell.edu The application of electrochemistry to pyridine chemistry has been fruitful. For example, researchers have successfully carboxylated pyridines by reacting them with carbon dioxide in an electrochemical reactor, demonstrating that the choice of reactor (divided vs. undivided cell) can dictate the regioselectivity of the product. cornell.edu This highlights the potential for precise functionalization of the pyridine ring through electrochemical means.

Furthermore, electrochemical methods have been employed in cascade reactions to build complex heterocyclic systems. A notable example is the electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes. rsc.org This process uses ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a source of the cyanide group. rsc.org Applying similar principles, one could foresee an electrochemical coupling between a pyridine derivative and a cyclopentanone precursor to forge the key C-C bond in this compound.

| Method | Description | Potential Application to Target Compound | Key Advantages |

| [2+2] Photocycloaddition | Uses light to combine two olefinic molecules into a cyclobutane ring. acs.org | Synthesis of a cyclobutane intermediate that can be rearranged to a cyclopentanone. | Access to strained ring systems; high stereocontrol. |

| Photochemical Cyclometalation | Light-induced C-H activation of 2-arylpyridines using a metal precursor like Pt(II). acs.org | Creation of an organometallic intermediate for coupling with a cyclopentanone moiety. | Mild reaction conditions; activation of otherwise inert C-H bonds. |

| Electrochemical Carboxylation | Introduction of a CO₂ group onto a pyridine ring using an electric current. cornell.edu | Functionalization of the pyridine ring for subsequent coupling reactions. | Avoids harsh chemical reagents; high selectivity. cornell.edu |

| Electrochemical Cascade Reaction | Multi-step reaction sequence initiated by an electrochemical step to build complex heterocycles. rsc.org | A one-pot synthesis coupling a functionalized pyridine with a cyclopentanone derivative. | High efficiency; reduces intermediate workup steps. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, has emerged as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch methods. mdpi.com This approach is particularly advantageous for reactions that are exothermic, require precise temperature control, or involve hazardous intermediates.

The synthesis of this compound and its derivatives could be significantly optimized using flow technology. For instance, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in the production of the drug Rosiglitazone, has been successfully demonstrated in a microreactor. researchgate.net The study found that at 160 °C, the flow system could produce the equivalent of more than five batch reactors operating at 120 °C, showcasing a substantial increase in productivity. researchgate.net

Furthermore, complex multi-step syntheses can be "telescoped" in continuous flow, where the output from one reactor flows directly into the next, eliminating the need for isolating and purifying intermediates. nih.gov A two-step continuous flow process has been developed for synthesizing 1,1-cyclopropane aminoketones, which involves a photocyclization followed by a tandem condensation and ring contraction. rsc.org This integrated approach reduced the total reaction time from 48 hours in batch to just 30 minutes in flow, with good yields and high productivity. rsc.orgmpg.de A similar telescoped flow system could be designed for this compound, potentially combining a pyridine functionalization step with a subsequent condensation with a cyclopentanone derivative.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Often hours to days (e.g., 48-72h for aminoketones) | Significantly shorter, minutes to hours (e.g., 30 min for aminoketones) | rsc.orgmpg.de |

| Productivity | Limited by reactor size | High throughput, scalable by running longer or in parallel | researchgate.netnih.gov |

| Safety | Handling large volumes of reagents can be hazardous | Small reaction volumes enhance safety, better heat management | mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing | Excellent control over reaction parameters (temp, pressure, time) | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves strategies such as using benign solvents, maximizing atom economy, and employing recyclable catalysts.

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Solvent-free (neat) reactions and reactions in water are highly desirable alternatives.

Solvent-Free Synthesis: Research has shown the feasibility of synthesizing various heterocyclic compounds under solvent-free conditions. For example, bicyclic 2-pyridone derivatives have been prepared through a solvent-free, catalyst-free approach starting from citric acid and ethylenediamine (B42938) derivatives. rsc.org Similarly, other bicyclic pyridones have been synthesized in good yields by simply refluxing a mixture of the reactants without any solvent. clockss.org Another study reports a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.org These examples strongly suggest that a solvent-free condensation step could be a viable green route for the final step in the synthesis of this compound.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be an advantage, aiding in product separation. The synthesis of various biologically active pyridine derivatives has been achieved in aqueous or mixed aqueous-ethanolic systems. scirp.org For instance, the synthesis of spiropyrrolidines has been accomplished in a methanol/water mixture at reflux. nih.gov These precedents support the exploration of aqueous conditions for the synthesis of the target molecule.

Catalyst Recyclability and Sustainability

Catalysts are fundamental to modern synthesis, but their environmental impact depends on their nature (e.g., heavy metal content) and reusability. The use of heterogeneous catalysts or catalysts that can be easily recovered and recycled is a key tenet of green chemistry.

In the synthesis of pyridone structures, a metal-supported catalyst, HCP-NHC-Cu, has been employed. google.com This catalyst is easily recovered by simple filtration after the reaction and can be reused, minimizing waste and preserving the expensive metal component. The reaction achieved high product yields of over 85-95%. google.com Similarly, in the well-known BHC synthesis of Ibuprofen (B1674241), a heterogeneous Raney nickel catalyst is used for a hydrogenation step, which can be easily filtered off from the liquid product. rsc.org Applying this principle, a synthesis of this compound could be designed to utilize a recyclable, solid-supported catalyst for key bond-forming reactions.

| Catalyst System | Reaction Type | Recyclability Method | Advantage | Reference |

| HCP-NHC-Cu | Pyridone Synthesis | Filtration | High yield, few waste products, reusable catalyst | google.com |

| Raney Nickel | Hydrogenation | Filtration | Efficient heterogeneous catalyst, simple product separation | rsc.org |

Atom-Economy and Waste Minimization Strategies

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edunih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. scranton.edu

For example, the traditional "brown" synthesis of ibuprofen involves six steps and has a low atom economy of about 40%, meaning 60% of the reactant mass ends up as waste. monash.edu In contrast, the greener BHC synthesis has only three steps and an atom economy of approximately 77%. monash.edu

When designing a synthesis for this compound, prioritizing reaction types with high atom economy is crucial. For instance, a direct coupling or addition reaction between a pyridine derivative and cyclopentanone would be preferable to a multi-step sequence involving protecting groups and stoichiometric reagents that are not incorporated into the final product. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been described as being atom-economical, showcasing a practical application of this principle in pyridine chemistry. rsc.org By carefully selecting reactions and minimizing the use of auxiliary substances, the synthesis can be made more sustainable and cost-effective, aligning with the core principles of green chemistry. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Pyridin 2 Yl Cyclopentan 1 One

Mechanistic Investigations of Key Transformations

The synthesis of 2-(pyridin-2-yl)cyclopentan-1-one itself provides insight into its reactivity. A notable synthetic route involves the reaction of pyridine (B92270) N-oxide with cyclopentanone (B42830). This transformation is facilitated by a palladium-on-carbon (Pd/C) catalyst and ethylene (B1197577) gas.

Detailed Reaction Pathway Delineation

The reaction commences with the activation of the pyridine N-oxide, which increases the electrophilicity of the pyridine ring. Concurrently, under basic conditions, cyclopentanone forms an enolate. This enolate then acts as a nucleophile, attacking the activated pyridine at the 2-position. The palladium catalyst is believed to play a role in hydrogen transfer, while ethylene gas helps in stabilizing reactive intermediates. To drive the reaction towards the product, water generated during the process is removed, often through azeotropic distillation.

Computational studies have been employed to further understand the reaction mechanisms involving this compound. These studies indicate that many of its reactions proceed through the formation of intermediate complexes, which subsequently rearrange to yield the final products.

Characterization of Intermediates and Transition States

While specific intermediates for many reactions of this compound are not extensively detailed in the available literature, general principles of related reactions offer valuable insights. For instance, in cycloaddition reactions, which are common for heterocyclic compounds, the existence of zwitterionic intermediates is a key mechanistic question. nih.gov However, DFT calculations for some [3+2] cycloadditions have shown that the reactions proceed via a one-step mechanism, without the formation of a stable zwitterionic intermediate. nih.gov The transition states in these reactions show a concerted but asynchronous process. nih.gov

The characterization of transition states is often achieved through computational methods, which can calculate their geometries and energies. nih.gov For example, in the [3+2] cycloaddition reactions between C-arylnitrones and perfluoro 2-methylpent-2-ene, the transition states were located and confirmed by the presence of a single imaginary frequency in their computed vibrational spectra. nih.gov

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data for reactions specifically involving this compound are not widely published. However, studies on related systems, such as the aldol (B89426) condensation of cyclopentanone, provide a framework for understanding the energetic landscape of these transformations. d-nb.info

For the cross-aldol condensation of valeraldehyde (B50692) with cyclopentanone, thermodynamic calculations have been performed to determine the Gibbs free energy and enthalpy of reaction. d-nb.info These calculations help in identifying the most thermodynamically favorable reaction pathways. d-nb.info For instance, the dehydration of the intermediate aldol product to form the enone is often a thermodynamically favored step. d-nb.info

Kinetic studies of similar reactions, like the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, have been investigated using computational methods. researchgate.net These studies calculate activation energies for different proposed mechanisms, such as intramolecular proton transfer versus intermolecular processes involving dimers. researchgate.net Such analyses reveal the kinetic feasibility of different reaction pathways. researchgate.net

Reactivity of the Cyclopentanone Moiety

The cyclopentanone ring in this compound is a versatile functional group that can undergo a variety of transformations.

Carbonyl Reactivity (e.g., Aldol Condensations, Enamine Chemistry)

The carbonyl group of the cyclopentanone is susceptible to nucleophilic attack. A key reaction is the aldol condensation, where the enolate of cyclopentanone reacts with an aldehyde or another ketone. rsc.orgmdpi.com This can occur as a self-condensation or a crossed-condensation. d-nb.infomdpi.com For example, the aldol condensation of cyclopentanone with valeraldehyde has been studied over various heterogeneous catalysts. d-nb.info

The formation of enamines from cyclopentanone is another important aspect of its reactivity. utripoli.edu.lylibretexts.org Enamines are formed by the reaction of a ketone with a secondary amine. libretexts.org These enamines are nucleophilic at the α-carbon and can participate in reactions like the Stork enamine alkylation, which involves a Michael addition to an α,β-unsaturated carbonyl compound. libretexts.org

α-Functionalization Reactions

The presence of the pyridine ring at the 2-position can influence the regioselectivity of these reactions. The electron-withdrawing nature of the pyridine ring may affect the acidity of the α-protons and the stability of the resulting enolate.

Reactivity of the Pyridine Moiety

The pyridine ring in this compound is a key determinant of its chemical behavior, participating in a range of reactions characteristic of nitrogen-containing heteroaromatic compounds.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. In the case of this compound, the C2 position is occupied by the cyclopentanone substituent. Therefore, nucleophilic attack is more likely to occur at the C6 and C4 positions if a suitable leaving group is present. vaia.com

The general mechanism for SNAr reactions on a pyridine ring involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and onto the nitrogen atom. The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org For pyridinium (B92312) ions, the rate-determining step can be the deprotonation of the addition intermediate rather than the initial nucleophilic addition. nih.gov

Common nucleophiles used in these reactions include amines, alkoxides, and hydroxides. libretexts.orgyoutube.com For instance, 2-chloropyridine (B119429) can react with amines, often with heating, to yield 2-aminopyridine (B139424) derivatives. youtube.com The reactivity order of leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is known as the "element effect" and points to the initial addition of the nucleophile as the rate-controlling step. nih.gov However, for some pyridinium substrates, this effect is not observed, suggesting a different rate-determining step. nih.gov

Electrophilic Aromatic Substitution (EAS):

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene. uci.edustackexchange.com The nitrogen atom deactivates the ring towards electrophiles by inductively withdrawing electron density. stackexchange.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring and makes electrophilic attack even more difficult.

If electrophilic substitution does occur, it is directed primarily to the C3 and C5 positions (meta to the nitrogen). uci.edu This is because the carbocation intermediates formed by attack at the C2, C4, or C6 positions have a resonance form where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. uci.edustackexchange.com

The cyclopentanone substituent at the C2 position of this compound is an electron-withdrawing group, which would further deactivate the pyridine ring towards electrophilic attack.

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position of Attack | Influence of Cyclopentanone Substituent |

| Nucleophilic Aromatic Substitution | Activated | C4, C6 (with leaving group) | Electron-withdrawing, may slightly enhance reactivity |

| Electrophilic Aromatic Substitution | Deactivated | C3, C5 | Electron-withdrawing, further deactivates the ring |

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good Lewis base. This allows the molecule to act as a ligand, coordinating to metal ions to form coordination complexes. The ability of pyridine and its derivatives to form stable complexes with a wide variety of metals is well-documented.

In this compound, the pyridine nitrogen is a primary coordination site. Additionally, the carbonyl oxygen of the cyclopentanone ring can also participate in coordination, potentially leading to the formation of a chelate ring. This chelation would involve the metal ion binding to both the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. This bidentate coordination mode can enhance the stability of the resulting metal complex.

The formation of such complexes can be influenced by the steric bulk of the cyclopentanone ring and the nature of the metal ion. Research on related compounds, such as cycloalkanespiro-5-(2,4-dithiohydantoins), has shown that the coordination mode can be complex, sometimes leading to the formation of binuclear structures. bas.bg For example, platinum(II) complexes with related ligands have been found to form dimeric structures where the ligands bridge two metal centers. bas.bg

Interplay between Pyridine and Cyclopentanone Ring Systems

The pyridine ring, being an electron-withdrawing group, influences the electronic properties of the adjacent cyclopentanone ring. The nitrogen atom in the pyridine ring withdraws electron density from the cyclopentanone moiety through the sigma bond connecting the two rings (inductive effect).

Resonance interactions between the two rings are also possible. The pi system of the pyridine ring can interact with the carbonyl group of the cyclopentanone. This electronic communication can affect the reactivity of both the carbonyl group and the pyridine ring. For instance, the electron-withdrawing nature of the pyridine ring can increase the electrophilicity of the carbonyl carbon in the cyclopentanone ring, making it more susceptible to nucleophilic attack.

The three-dimensional arrangement of the pyridine and cyclopentanone rings relative to each other plays a crucial role in the molecule's reactivity. The cyclopentanone ring is not planar and adopts puckered conformations, such as the envelope and twist forms, to relieve ring strain. libretexts.org The lowest energy conformations for substituted cyclopentanes aim to minimize steric interactions between substituents. libretexts.org

The covalent bond connecting the two rings allows for rotation, leading to different conformers. However, steric hindrance between the hydrogen atoms on the C3 position of the cyclopentanone ring and the hydrogen atom on the C3 position of the pyridine ring can restrict this rotation. This can lead to preferred conformations where the two rings are not coplanar.

This conformational preference can, in turn, affect the accessibility of reactive sites. For example, a particular conformation might shield one face of the cyclopentanone ring or hinder the approach of a reagent to the pyridine nitrogen. This steric control can influence the stereochemical outcome of reactions at the chiral center (C2 of the cyclopentanone ring).

Radical and Photochemical Reactions Involving this compound

Radical Reactions:

While information specifically on the radical reactions of this compound is limited, general principles of radical chemistry can be applied. The presence of both a pyridine and a cyclopentanone moiety suggests potential for various radical transformations. Intramolecular radical cyclization is a common reaction for molecules containing both an aryl or heteroaryl group and a tethered radical precursor. beilstein-journals.org For instance, radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize polyheterocycles. beilstein-journals.org

Photochemical Reactions:

The photochemical behavior of this compound is expected to be influenced by the electronic transitions of both the pyridine and cyclopentanone chromophores. Ketones like cyclopentanone can undergo Norrish Type I and Type II reactions upon photochemical excitation. ucla.edu The Norrish Type I reaction involves cleavage of the alpha-carbon-carbonyl bond to form a biradical intermediate. ucla.edu The subsequent fate of this biradical can include decarbonylation, intramolecular disproportionation, or cyclization. ucla.edu

The pyridine ring can also participate in photochemical reactions. For example, photochemical [2+2] cycloadditions are well-known reactions for alkenes and can also occur with heteroaromatic systems. acs.orgresearchgate.netresearchgate.net Irradiation of certain pyrimidin-2(1H)-ones can lead to ring opening via a Norrish Type I cleavage. rsc.org The presence of the pyridine ring in this compound could potentially influence the course of photochemical reactions initiated at the cyclopentanone carbonyl, or the pyridine ring itself could be the primary site of photoexcitation.

Structural Elucidation and Conformational Analysis of 2 Pyridin 2 Yl Cyclopentan 1 One

Advanced Spectroscopic Characterization for Structural Proof and Mechanistic Insight

A complete spectroscopic characterization is fundamental to confirming the structure of 2-(Pyridin-2-yl)cyclopentan-1-one and understanding its electronic and conformational properties. However, specific experimental data for this compound are largely absent from the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. ¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the protons on the pyridine (B92270) ring and the cyclopentanone (B42830) ring, and their coupling interactions. ¹³C NMR would identify the number and types of carbon environments, such as the carbonyl carbon, the carbons of the pyridine ring, and the aliphatic carbons of the cyclopentanone ring. Two-dimensional (2D) NMR techniques, like COSY and HMBC, would be crucial for establishing the connectivity between protons and carbons, definitively confirming the attachment of the pyridine ring to the cyclopentanone moiety.

While predicted ¹H NMR data for the compound exists, providing theoretical chemical shifts, experimental spectra are not available in the searched resources. np-mrd.org For comparison, the related compound methyl cyclopentanone-2-carboxylate shows characteristic signals for the protons on the cyclopentanone ring. researchgate.net However, without experimental data for this compound, a detailed analysis and assignment of its specific spectral features are not possible.

Infrared (IR) and Raman Spectroscopy

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclopentanone ring, typically in the region of 1740-1750 cm⁻¹. nist.gov Additionally, characteristic bands for the C=C and C=N stretching vibrations of the pyridine ring would be expected, along with C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule. nist.govchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. However, no specific experimental IR or Raman spectra for this compound could be located.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, one would expect to observe absorption bands related to the π → π* transitions of the pyridine ring and the n → π* transition of the carbonyl group. The conjugation between the pyridine ring and the cyclopentanone moiety could influence the position and intensity of these absorption maxima. The UV-Vis spectrum of the related 2(1H)-Pyridinone shows distinct absorption peaks that are characteristic of the pyridinone ring system. nist.gov Similarly, cyclopentanone itself has a well-documented UV-Vis spectrum. nist.gov Without experimental data for the target compound, a discussion of its specific electronic properties remains speculative.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (161.1).

The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the bond between the two ring systems could occur. The cyclopentanone moiety could undergo a characteristic loss of CO (28 Da), while the pyridine ring might lead to fragments typical of pyridine derivatives. Analysis of the mass spectrum of 2(1H)-Pyridinone and cyclopentanone provides insight into how these individual ring systems might behave under ionization. nist.govnist.gov However, without an experimental mass spectrum for this compound, a detailed fragmentation analysis cannot be performed.

X-ray Crystallography Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentanone ring. It would also reveal the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

A search of crystallographic databases did not yield any results for the single-crystal structure of this compound. Therefore, crucial information about its solid-state conformation and packing arrangement remains unknown.

Polymorphism and its Structural Implications

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon that can significantly impact the physical properties of a material. While specific polymorphic forms of this compound have not been detailed in the available literature, the potential for polymorphism exists due to the conformational flexibility of the cyclopentanone ring and the possibility of different intermolecular arrangements.

The presence of different functional groups, such as the pyridine nitrogen, can influence the electronic and steric properties, which in turn can lead to different crystal packing and, consequently, polymorphism. For instance, the position of the nitrogen atom in the pyridine ring of an analog, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde, influences its crystal packing, with the 2-pyridinyl analog crystallizing in the monoclinic P21/c space group, while the 4-pyridinyl analog adopts the P21 space group. This highlights how subtle structural changes can lead to different solid-state arrangements.

Conformational Preferences and Dynamics in Solution and Solid State

The five-membered cyclopentanone ring is not planar and exists in various conformations to relieve ring strain. dalalinstitute.com The two most common conformations are the envelope (or 'endo') and the half-chair. dalalinstitute.comrsc.org The substituent at the 2-position, the pyridinyl group, will influence the preferred conformation.

Rotational Barriers and Energetic Landscapes

The rotation around the C-C bond connecting the cyclopentanone and pyridine rings is a key factor in the conformational dynamics of the molecule. This rotation is associated with an energy barrier that dictates the rate of interconversion between different rotational isomers (rotamers).

Theoretical studies on related pyridine derivatives, such as pyridin-2-yl guanidines, have shown that a significant energy difference can exist between different conformations, leading to a 180° change in the dihedral angle between the pyridine ring and the substituent. nih.gov This suggests that the energetic landscape of this compound is likely characterized by distinct energy minima corresponding to specific rotational conformations. The exact height of the rotational barrier would depend on steric hindrance and electronic interactions between the two rings.

Intramolecular Interactions Influencing Conformation

The preferred conformation of this compound is influenced by a balance of intramolecular interactions.

Intramolecular Hydrogen Bonding: A key intramolecular interaction that can stabilize a particular conformation is hydrogen bonding. In pyridin-2-yl guanidine (B92328) derivatives, an intramolecular hydrogen bond between the pyridine nitrogen and a proton on the substituent has been shown to control the conformation. nih.gov In the case of this compound, a weak C-H···N or C-H···O intramolecular hydrogen bond could potentially exist between a hydrogen on the cyclopentanone ring and the pyridine nitrogen or the carbonyl oxygen, respectively. This would restrict the rotation around the C-C bond and favor a specific conformer.

Steric Hindrance: The steric bulk of the pyridine ring and the cyclopentanone ring will lead to repulsive interactions that disfavor certain conformations. The molecule will tend to adopt a conformation that minimizes these steric clashes.

Computational Chemistry and Theoretical Studies on 2 Pyridin 2 Yl Cyclopentan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for predicting the electronic structure of molecules. nsf.gov Methods like the B3LYP hybrid functional, paired with a sufficiently large basis set such as 6-311+G(d,p), are commonly used to investigate the properties of organic molecules. niscair.res.inekb.eg

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgyoutube.com This process iteratively adjusts atomic coordinates to minimize the molecule's total energy, yielding equilibrium bond lengths and angles. arxiv.org For 2-(Pyridin-2-yl)cyclopentan-1-one, this analysis reveals the spatial arrangement of the cyclopentanone (B42830) and pyridine (B92270) rings relative to each other.

Illustrative Optimized Geometric Parameters for this compound

This data is representative and derived from standard values for similar chemical structures.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | ||

| C=O (in cyclopentanone) | 1.215 | |

| C-N (in pyridine) | 1.338 | |

| C=C (in pyridine) | 1.395 | |

| C-C (in cyclopentanone) | 1.546 | |

| C-C (inter-ring) | 1.510 | |

| **Bond Angles (°) ** | ||

| O=C-C (in cyclopentanone) | 125.5 | |

| C-N-C (in pyridine) | 116.9 | |

| C-C-N (at ring junction) | 118.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. bldpharm.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the conjugated system. rsc.org This separation dictates the molecule's behavior as both a potential electron donor and acceptor in chemical reactions.

Illustrative FMO Properties for this compound

This data is representative and based on values for similar aromatic ketones. ekb.egresearchgate.net

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict how it will interact with other species. researchgate.netlibretexts.org The map is plotted on the molecule's electron density surface, with colors indicating different values of electrostatic potential. wolfram.com Red areas signify regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are favorable for nucleophilic attack. pearson.comresearchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the pyridine ring. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding of each nucleus, it is possible to predict ¹H and ¹³C NMR chemical shifts. stenutz.eunih.gov Similarly, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. aip.org These predicted spectra are invaluable for interpreting experimental data and confirming molecular structure.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

These values are estimated based on typical chemical shift ranges for pyridine and cyclopentanone moieties. oregonstate.edulibretexts.orglibretexts.org

| Nucleus | Atom Position | Illustrative Chemical Shift (ppm) |

| ¹³C NMR | ||

| C=O | ~215 | |

| Pyridine C (adjacent to N) | ~150 | |

| Pyridine C (para to N) | ~137 | |

| Other Pyridine C | ~122-125 | |

| Cyclopentanone C (alpha to C=O) | ~38-45 | |

| Other Cyclopentanone C | ~23-30 | |

| ¹H NMR | ||

| Pyridine H (adjacent to N) | ~8.6 | |

| Pyridine H (para to N) | ~7.8 | |

| Other Pyridine H | ~7.3-7.5 | |

| Cyclopentanone H (alpha to rings) | ~3.5 | |

| Other Cyclopentanone H | ~1.9-2.5 |

Illustrative Predicted Vibrational Frequencies (cm⁻¹)

These values are estimated based on characteristic frequencies for the given functional groups. researchgate.netacs.orgcdnsciencepub.com

| Vibrational Mode | Functional Group | Illustrative Frequency (cm⁻¹) |

| C=O Stretch | Ketone | ~1745 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3050-3100 |

| C=C/C=N Stretch | Pyridine Ring | ~1450-1600 |

| C-H Stretch (Aliphatic) | Cyclopentanone Ring | ~2850-2960 |

Reaction Pathway and Transition State Analysis

DFT is a crucial tool for investigating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, one could theoretically model reactions such as its base-catalyzed enolization or its participation in condensation reactions. This analysis would involve locating the relevant transition state structures and calculating the energy barriers, providing a detailed, atomistic view of the reaction dynamics.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to study electronic excited states. cecam.orgarxiv.org TD-DFT calculations can predict electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states. figshare.comresearchgate.net

For this compound, TD-DFT analysis would identify the key electronic transitions responsible for its absorption of light. This would likely include n→π* transitions, involving the promotion of a non-bonding electron from the oxygen or nitrogen to an anti-bonding π-orbital, and π→π* transitions within the aromatic pyridine system. The calculated absorption wavelengths and oscillator strengths would provide a theoretical UV-Vis spectrum for the molecule.

Excited State Properties and Photophysical Behavior

The photophysical behavior of a molecule, which dictates its response to light absorption, is governed by its excited-state properties. For this compound, these properties are influenced by the interplay between the pyridinyl and cyclopentanone moieties. Upon absorption of a photon, the molecule transitions from its ground electronic state to an excited state. The subsequent de-excitation pathways can include fluorescence (light emission from a singlet excited state), phosphorescence (light emission from a triplet excited state), or non-radiative decay (heat dissipation).

Theoretical studies on similar chromophoric systems, such as other pyridine derivatives, suggest that the lowest energy excited states are likely dominated by n→π* and π→π* transitions. The n→π* transition typically involves the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the pyridine ring. The efficiency and wavelength of any potential luminescence are highly dependent on the energy gap between these states and the extent of spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states.

Electronic Absorption and Emission Spectra Prediction

Computational chemistry provides the tools to predict the electronic absorption and emission spectra of molecules with considerable accuracy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can calculate the vertical excitation energies and oscillator strengths that correspond to peaks in an absorption spectrum.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) associated with the aforementioned n→π* and π→π* transitions. The π→π* transitions are typically more intense (higher oscillator strength) than n→π* transitions. The predicted emission spectra, corresponding to fluorescence, would show a shift to longer wavelengths compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of this shift is related to the geometric relaxation of the molecule in the excited state.

Table 1: Predicted Spectroscopic Properties via Computational Methods

| Property | Computational Method | Predicted Characteristic |

|---|---|---|

| Absorption (λmax) | TD-DFT | Intense π→π* transitions, weaker n→π* transitions. |

| Emission (λem) | TD-DFT | Stokes-shifted fluorescence from the lowest singlet excited state. |

| Quantum Yield | - | Dependent on the competition between radiative and non-radiative decay pathways. |

| Lifetime | - | Nanosecond range typical for fluorescence. |

Note: This table is illustrative of the types of properties predicted through computational methods. Specific values require dedicated calculations for this molecule.

Advanced Computational Methods

To gain a more dynamic and predictive understanding of molecular behavior, advanced computational techniques are employed.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While quantum mechanical calculations provide deep insight into electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the exploration of conformational landscapes and the explicit effects of a solvent environment.

For this compound, an MD simulation would reveal the flexibility of the single bond connecting the pyridine and cyclopentanone rings, showing the preferred rotational orientations (dihedral angles). It would also sample the various puckering conformations of the five-membered cyclopentanone ring. By immersing the molecule in a simulated box of water or another solvent, MD can illustrate how solvent molecules arrange themselves around the solute, forming solvation shells and participating in interactions like hydrogen bonding, which can in turn influence the solute's conformation.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. They aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with a specific activity or property.

A QSAR model for analogues of this compound would begin by calculating a set of molecular descriptors for each compound. These descriptors are numerical representations of various molecular properties. The models are then generated using statistical methods, such as multiple linear regression, to create an equation that can predict the activity of new, unsynthesized compounds. This approach is invaluable for prioritizing synthetic targets and for gaining insight into the structural features that are crucial for the desired activity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Rotatable Bonds | Molecular size, composition, and basic flexibility. |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching. |

| Electronic | Dipole Moment, Partial Charges on N and O atoms | Polarity and sites for electrostatic interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Lipophilicity and potential for membrane permeation. |

This table presents descriptor types that would be calculated for a QSAR study.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Noncovalent interactions are the subtle forces that govern molecular recognition, self-assembly, and the stabilization of macromolecular structures. Computational analysis is essential for identifying and quantifying these interactions. For this compound, several key noncovalent interactions can be anticipated and studied.

Hydrogen Bonding: The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor from a suitable donor molecule (e.g., water, an alcohol, or an N-H group). Similarly, the carbonyl oxygen of the cyclopentanone ring is also a potential hydrogen bond acceptor.

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions can be either face-to-face or edge-to-face (T-shaped), contributing to the stability of molecular aggregates or ligand-receptor complexes.

C-H···O/N Interactions: Weak hydrogen bonds involving C-H donors from the cyclopentane (B165970) ring and the oxygen or nitrogen atoms as acceptors can also contribute to conformational stability.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions based on the electron density and its derivatives.

Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. While MD simulations model solvents explicitly, continuum solvation models offer a computationally less expensive alternative. Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium rather than individual molecules.

By performing quantum mechanical calculations with a continuum model, one can study how the properties of this compound change in solvents of varying polarity. For instance, the charge distribution within the molecule can become more polarized in a high-dielectric solvent like water. This can, in turn, affect the energies of molecular orbitals, the stability of different conformers, and the energy barriers of chemical reactions, providing a more realistic theoretical picture of the molecule's behavior in solution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Applications of 2 Pyridin 2 Yl Cyclopentan 1 One in Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The use of small, enantiomerically pure molecules as chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex target molecules with high stereochemical control. buchler-gmbh.com These building blocks are often derived from the "chiral pool," which includes naturally occurring substances like amino acids and carbohydrates. buchler-gmbh.com The synthesis of many pharmaceuticals and agrochemicals depends on the availability of such chiral intermediates. buchler-gmbh.com

Construction of Complex Stereocenters

Theoretically, the chiral nature of 2-(Pyridin-2-yl)cyclopentan-1-one makes it a potential starting material for the synthesis of molecules with multiple stereocenters. A key strategy in asymmetric synthesis involves the transfer of chirality from a starting material to a product. The existing stereocenter in a chiral building block can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. While general methods exist for the asymmetric synthesis of chiral cyclopentanes and cyclopentenones, which serve as precursors to complex natural products, specific examples detailing the use of this compound for constructing complex stereocenters are not extensively reported in the literature. nih.govresearchgate.net

Enantioselective Access to Biologically Active Molecules

The synthesis of biologically active molecules often requires high levels of enantiomeric purity, as different enantiomers can have vastly different pharmacological effects. Chiral building blocks are crucial for this purpose. buchler-gmbh.com For instance, various pyridine (B92270) and pyrimidine (B1678525) derivatives have been synthesized and evaluated for a range of biological activities, including anti-fibrotic and anti-cancer properties. mdpi.comnih.gov While this compound is noted as an intermediate in the synthesis of more complex heterocyclic compounds, specific and detailed research demonstrating its direct application in the enantioselective synthesis of named biologically active molecules is not readily found in published studies.

Ligand Design and Coordination Chemistry

The pyridine ring is a well-established ligand in transition metal chemistry, capable of coordinating to a wide variety of metal centers through its nitrogen lone pair. wikipedia.orgresearchgate.net This coordination is fundamental to the design of catalysts for numerous organic transformations.

This compound as a Ligand in Transition Metal Catalysis

The structure of this compound contains a pyridine unit, which can bind to transition metals. wikipedia.orgresearchgate.net The combination of the pyridyl group and the adjacent carbonyl group could potentially allow it to act as a bidentate ligand, chelating to a metal center. Such chelation can enhance the stability of the resulting metal complex. Transition metal complexes containing pyridine-type ligands are precursors for catalysts used in reactions like hydrogenations and cross-coupling reactions. wikipedia.org However, specific studies detailing the synthesis of transition metal complexes with this compound and their subsequent application and performance in catalytic reactions are not widely available. While related structures like 2-arylpyridines are known to form cyclometalated compounds with metals such as gold(III), this has not been specifically documented for this compound. mdpi.com

Design of Artificial Metalloenzymes and Photocatalysts

Artificial metalloenzymes combine the reactivity of transition metal catalysts with the high selectivity of a protein scaffold. nih.govresearchgate.netmdpi.com A common strategy involves incorporating unnatural amino acids with metal-binding moieties, such as (2,2′-bipyridin-5yl)alanine, into a protein structure. mdpi.comnih.gov These engineered proteins can then bind metal ions like copper(II) or iridium(I) to create novel catalytic sites for reactions such as Friedel-Crafts alkylations or C-H bond insertions. nih.govnih.goved.ac.uk Although the pyridine motif is a component of ligands used in this field, there is no specific mention in the literature of this compound being used as a cofactor or building block in the design of such artificial metalloenzymes or related photocatalysts.

Self-Assembly Processes and Supramolecular Architectures

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions between molecular building blocks. The self-assembly of achiral or chiral building blocks can lead to the formation of complex architectures like macrocycles and cyclophanes. nih.gov Pyridine-containing units are often incorporated into these building blocks to direct the assembly process through metal coordination or hydrogen bonding. While research has been conducted on the self-assembly of various pyridine-containing ligands into complex structures, there are no specific studies available that describe the use of this compound in such self-assembly processes or the formation of defined supramolecular architectures. nih.gov

Precursor for Complex Heterocyclic Systems

The reactivity of this compound is well-suited for the synthesis of elaborate heterocyclic structures, including fused and spirocyclic systems. The ketone and the adjacent methylene (B1212753) group, activated by both the carbonyl and the pyridine ring, serve as key reaction sites for building new rings onto the cyclopentane (B165970) framework.

Annulation Reactions to Form Fused Ring Systems

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. This compound is an ideal substrate for such transformations, which typically involve the formation of an enolate intermediate followed by reaction with a bifunctional electrophile.